N-(3,4-dimethoxyphenyl)-2-((1-(2-(dimethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide
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Description
N-(3,4-dimethoxyphenyl)-2-((1-(2-(dimethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C22H30N4O4S and its molecular weight is 446.57. The purity is usually 95%.
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Biological Activity
N-(3,4-dimethoxyphenyl)-2-((1-(2-(dimethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Basic Information
Property | Value |
---|---|
Molecular Formula | C20H28N2O4S |
Molecular Weight | 388.51 g/mol |
LogP | 3.89 |
PSA (Polar Surface Area) | 109.89 Ų |
This compound features a dimethoxyphenyl group and a hexahydroquinazolinone moiety, contributing to its lipophilicity and potential CNS activity.
The compound exhibits various biological activities primarily through its interaction with specific molecular targets:
- Inhibition of Glycogen Synthase Kinase-3 (GSK-3) : GSK-3 is implicated in several diseases, including cancer and neurodegenerative disorders. Studies have shown that compounds similar to this compound can selectively inhibit GSK-3 isoforms with IC50 values around 2 µM . This inhibition may lead to enhanced apoptosis in cancer cells and modulation of signaling pathways involved in cell survival.
- Antimicrobial Activity : Compounds with similar structures have demonstrated significant antibacterial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) for effective compounds ranged from 1 to 8 µg/mL . This suggests a potential application in treating bacterial infections.
- Anti-inflammatory Effects : The compound may inhibit cyclooxygenase (COX) and lipoxygenase (LOX), enzymes involved in inflammatory processes. Such activity could be beneficial in conditions characterized by chronic inflammation .
Study 1: GSK-3 Inhibition
In a study evaluating the inhibition of GSK-3 by various compounds, this compound was tested alongside other analogs. Results indicated that it exhibited potent inhibition of GSK-3α and GSK-3β isoforms with favorable selectivity profiles against other kinases . This selectivity is crucial for developing therapeutics targeting specific pathways without off-target effects.
Study 2: Antibacterial Activity
Another investigation focused on the antibacterial efficacy of compounds related to this compound. The study revealed that derivatives showed significant activity against Staphylococcus aureus and Escherichia coli, with MIC values indicating strong potential as antimicrobial agents .
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-[[1-[2-(dimethylamino)ethyl]-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N4O4S/c1-25(2)11-12-26-17-8-6-5-7-16(17)21(24-22(26)28)31-14-20(27)23-15-9-10-18(29-3)19(13-15)30-4/h9-10,13H,5-8,11-12,14H2,1-4H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCDUDLIDAVGWOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN1C2=C(CCCC2)C(=NC1=O)SCC(=O)NC3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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